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Introduction
TQJ230, also known as pelacarsen, is a second-generation N-acetylgalactosamine (GalNAc3)-

conjugated antisense oligonucleotide (ASO) designed to specifically reduce the synthesis of

apolipoprotein(a) [apo(a)], a key component of lipoprotein(a) [Lp(a)]. Elevated Lp(a) levels are

a causal and independent risk factor for atherosclerotic cardiovascular disease (ASCVD).

TQJ230 is currently under investigation in human clinical trials for its potential to lower Lp(a)

and reduce cardiovascular events. While specific studies on TQJ230 in mouse models of

atherosclerosis are not yet widely published, this document provides detailed application notes

and protocols based on preclinical studies of similar antisense oligonucleotides targeting

apo(a) in transgenic mouse models expressing human Lp(a). These protocols are intended to

serve as a guide for researchers investigating the therapeutic potential of Lp(a)-lowering

therapies in a preclinical setting.

Mechanism of Action
TQJ230 is designed to inhibit the production of apo(a) in the liver. As an antisense

oligonucleotide, it binds to the messenger RNA (mRNA) that codes for apo(a). This binding

event leads to the degradation of the apo(a) mRNA by RNase H, thereby preventing the

translation of the mRNA into the apo(a) protein.[1][2][3] By reducing the amount of apo(a)
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available, the formation of Lp(a) particles is decreased, leading to lower circulating levels of

Lp(a).[1][2] The GalNAc3 conjugation facilitates targeted delivery of the ASO to hepatocytes,

which are the primary site of apo(a) and Lp(a) synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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